N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide
CAS No.:
Cat. No.: VC14962993
Molecular Formula: C20H22BrN3O3
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22BrN3O3 |
|---|---|
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetamide |
| Standard InChI | InChI=1S/C20H22BrN3O3/c21-15-4-3-14-5-9-23(16(14)11-15)10-8-22-17(25)13-24-18(26)12-20(19(24)27)6-1-2-7-20/h3-5,9,11H,1-2,6-8,10,12-13H2,(H,22,25) |
| Standard InChI Key | GOKPNMDJSMQTMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Introduction
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its role as an inhibitor of the menin-mixed lineage leukemia interaction, which is crucial in the context of certain hematological malignancies .
Synthesis and Characterization
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide typically involves multiple steps, requiring precise control over reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Techniques like column chromatography and spectroscopic methods (NMR, MS) are essential for characterization.
Synthesis Steps Overview
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Starting Materials: Indole derivatives and spirocyclic precursors are commonly used.
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Reaction Conditions: Careful control of temperature and pH is necessary.
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Purification Methods: Column chromatography and recrystallization may be employed.
Mechanism of Action
The primary mechanism of action for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide involves the inhibition of the menin-mixed lineage leukemia interaction. This interaction is critical in regulating gene expression linked to oncogenesis, particularly in leukemias associated with MLL fusions.
Biological Significance
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Target: Menin protein
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Effect: Inhibition of menin-MLL interaction, which is crucial for the regulation of gene expression in certain cancers.
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Potential Applications: Therapeutic agent for hematological malignancies.
Future Directions
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Optimization of Synthesis: Improving yield and purity through refined reaction conditions.
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Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to assess efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity and pharmacokinetic properties.
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